molecular formula C24H21F3N6O2S2 B15142498 N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide

N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide

Cat. No.: B15142498
M. Wt: 546.6 g/mol
InChI Key: WMXXTMFNQQZVTB-UHFFFAOYSA-N
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Description

N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a combination of various functional groups, including a thiazole ring, a piperidine ring, and a pyrimidine ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include thioamides, halogenated intermediates, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of specialized equipment to handle the complex reaction mixtures and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole, piperidine, and pyrimidine derivatives that share structural features with N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which confer a distinct set of chemical properties and reactivity

Properties

Molecular Formula

C24H21F3N6O2S2

Molecular Weight

546.6 g/mol

IUPAC Name

N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide

InChI

InChI=1S/C24H21F3N6O2S2/c25-13-7-8-15(26)19(12-13)37(34,35)33-16-6-3-4-14(20(16)27)21-22(17-9-11-30-24(28)31-17)36-23(32-21)18-5-1-2-10-29-18/h3-4,6-9,11-12,18,29,33H,1-2,5,10H2,(H2,28,30,31)

InChI Key

WMXXTMFNQQZVTB-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC(=C(S2)C3=NC(=NC=C3)N)C4=C(C(=CC=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F

Origin of Product

United States

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